8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride (HCl) is a chemical compound characterized by its trifluoromethyl group and a pyrido[2,3-e][1,4]diazepine core structure
Mechanism of Action
Mode of Action
The exact mode of action of 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride is currently unknown. It has been suggested that the compound may interact with its targets in a manner that induces changes in cellular processes .
Biochemical Pathways
It is likely that the compound’s effects are mediated through multiple pathways, leading to downstream effects that contribute to its overall pharmacological activity .
Result of Action
It has been suggested that the compound may have anxiolytic and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl typically involves multiple steps, starting with the construction of the pyrido[2,3-e][1,4]diazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction reactions to produce reduced forms of the compound.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool compound in biochemical assays.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties may contribute to the design of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
Trifluoromethyl benzene: A compound with a similar trifluoromethyl group but a different core structure.
Pyrido[2,3-e][1,4]diazepine derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 8-(Trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine HCl is unique due to its combination of the trifluoromethyl group and the pyrido[2,3-e][1,4]diazepine core. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3.ClH/c10-9(11,12)7-2-1-6-5-13-3-4-14-8(6)15-7;/h1-2,13H,3-5H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGGFVNLDGIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.